molecular formula C8H15NO2 B12275538 (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

Cat. No.: B12275538
M. Wt: 157.21 g/mol
InChI Key: JXSURMXGGDJHFG-XPUUQOCRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexene derivative, in the presence of a chiral catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the hydrogenation process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be an efficient and sustainable method for the synthesis of various organic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols. These derivatives have diverse applications in different fields .

Scientific Research Applications

Chemistry

In chemistry, (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology

In biology, this compound is used to study enzyme-substrate interactions and protein folding. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical compounds with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of various materials, including polymers and resins. Its reactivity and stability make it suitable for use in different industrial processes .

Mechanism of Action

The mechanism of action of (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of enzymes by acting as a substrate or inhibitor, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid include:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its stereoisomers. This makes it a valuable compound for studying the effects of chirality in various chemical and biological processes .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,3S)-3-amino-1-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-8(7(10)11)4-2-3-6(9)5-8/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8-/m0/s1

InChI Key

JXSURMXGGDJHFG-XPUUQOCRSA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H](C1)N)C(=O)O

Canonical SMILES

CC1(CCCC(C1)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.